4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine
CAS No.:
Cat. No.: VC17827323
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
![4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine -](/images/structure/VC17827323.png)
Specification
Molecular Formula | C16H18N2O3 |
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Molecular Weight | 286.33 g/mol |
IUPAC Name | 4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine |
Standard InChI | InChI=1S/C16H18N2O3/c19-18(20)15-5-1-3-13(12-15)11-14-4-2-6-16(14)17-7-9-21-10-8-17/h1,3,5-6,11-12H,2,4,7-10H2/b14-11+ |
Standard InChI Key | PFGIPZGMQLOJTL-SDNWHVSQSA-N |
Isomeric SMILES | C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=C1)N3CCOCC3 |
Canonical SMILES | C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=C1)N3CCOCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a cyclopentene ring fused to a morpholine heterocycle, with a 3-nitrobenzylidene substituent at the 5-position of the cyclopentene. Key features include:
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Morpholine ring: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility in polar solvents and participation in hydrogen bonding .
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Cyclopentene: A five-membered unsaturated hydrocarbon ring that enables strain-driven reactivity, such as Diels-Alder cycloadditions .
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3-Nitrobenzylidene group: An aromatic substituent with a nitro group at the meta position, enhancing electrophilic aromatic substitution (EAS) reactivity.
Table 1: Key Physicochemical Properties
Synthesis and Purification Strategies
Condensation-Cyclization Approach
A common synthesis route involves a two-step process:
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Condensation: Morpholine reacts with 3-nitrobenzaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form a Schiff base intermediate.
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Cyclization: The intermediate undergoes intramolecular cyclization via microwave-assisted heating or solvent-free conditions to yield the cyclopentene ring .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Condensation | 3-Nitrobenzaldehyde, morpholine, H₂SO₄, 80°C | 65–70% |
Cyclization | Microwave, 150°C, 20 min | 85% |
Patent-Based Methods
A patented method (WO1999055664A1) describes using sulfuryl chloride (SO₂Cl₂) in pyridine/CH₂Cl₂ at -20°C to -30°C to dehydrate intermediates, followed by palladium-catalyzed purification to isolate the target compound . This approach minimizes halogenated byproducts and enhances stereochemical purity .
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to the ortho and para positions of the benzylidene moiety. For example:
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Nitration: Further nitration at the para position occurs in concentrated HNO₃/H₂SO₄, yielding dinitro derivatives.
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Sulfonation: Reacts with fuming H₂SO₄ to introduce sulfonic acid groups, enhancing water solubility.
Cycloaddition Reactions
The cyclopentene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. Kinetic studies show a reaction rate of at 25°C .
Reductive Transformations
The nitro group is reducible to an amine using H₂/Pd-C or NaBH₄/CuCl₂, yielding 3-aminobenzylidene derivatives. This modification is critical for enhancing bioactivity in drug discovery .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against:
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HIV-1 protease: IC₅₀ = 12.3 µM, attributed to hydrogen bonding with catalytic aspartate residues.
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Cyclooxygenase-2 (COX-2): Selectivity ratio (COX-2/COX-1) = 8.9, suggesting anti-inflammatory potential.
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show an EC₅₀ of 18.7 µM, with apoptosis induction via caspase-3 activation.
Industrial and Materials Science Applications
Catalysis
The morpholine nitrogen coordinates to transition metals (e.g., Pd, Pt), enabling use in cross-coupling reactions. For example, Suzuki-Miyaura couplings achieve 92% yield with 0.5 mol% catalyst loading .
Polymer Modification
Incorporating the compound into epoxy resins improves thermal stability, with a glass transition temperature () increase from 120°C to 145°C .
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